molecular formula C10H21N B2719134 (2S)-3-Cyclohexylbutan-2-amine CAS No. 2248220-77-9

(2S)-3-Cyclohexylbutan-2-amine

Cat. No.: B2719134
CAS No.: 2248220-77-9
M. Wt: 155.285
InChI Key: YXLQIAOHRCHNEY-GKAPJAKFSA-N
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Description

(2S)-3-Cyclohexylbutan-2-amine is an organic compound with a cyclohexyl group attached to a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Cyclohexylbutan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate cyclohexyl derivative.

    Amine Introduction: The cyclohexyl derivative is then subjected to amination reactions to introduce the amine group at the desired position.

    Chiral Resolution: The resulting mixture is resolved to obtain the (2S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Cyclohexylbutan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

(2S)-3-Cyclohexylbutan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2S)-3-Cyclohexylbutan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog with a cyclohexyl group attached to an amine.

    Cyclohexylmethylamine: Contains a methyl group in addition to the cyclohexyl and amine groups.

    Cyclohexylethylamine: Features an ethyl group along with the cyclohexyl and amine groups.

Uniqueness

(2S)-3-Cyclohexylbutan-2-amine is unique due to its specific stereochemistry and the presence of a butan-2-amine backbone. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(2S)-3-cyclohexylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-8(9(2)11)10-6-4-3-5-7-10/h8-10H,3-7,11H2,1-2H3/t8?,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLQIAOHRCHNEY-GKAPJAKFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)C1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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